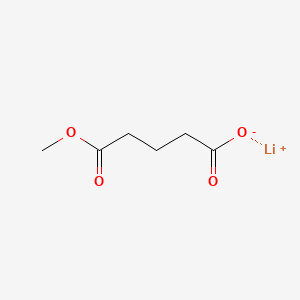
Lithium methyl glutarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium methyl glutarate is a chemical compound that belongs to the class of organolithium reagents. These compounds are characterized by the presence of a carbon-lithium bond, which imparts unique reactivity and properties. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Lithium methyl glutarate can be synthesized through the reaction of methyl glutarate with lithium reagents. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate methyl glutarate, followed by the addition of lithium chloride to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
Lithium methyl glutarate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in substrates.
Deprotonation: It can deprotonate acidic protons in other molecules, acting as a strong base.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Electrophiles: Such as carbonyl compounds (aldehydes, ketones).
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol .
科学研究应用
Lithium methyl glutarate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of polymers and other materials
作用机制
The mechanism of action of lithium methyl glutarate involves its ability to act as a nucleophile and a strong base. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with carbonyl groups and other electrophilic sites in substrates .
相似化合物的比较
Similar Compounds
Similar compounds to lithium methyl glutarate include other organolithium reagents such as:
- Methyllithium
- Butyllithium
- Phenyllithium
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity compared to other organolithium reagents. Its ability to selectively react with certain substrates makes it valuable in specific synthetic applications .
属性
CAS 编号 |
64601-12-3 |
|---|---|
分子式 |
C6H9LiO4 |
分子量 |
152.1 g/mol |
IUPAC 名称 |
lithium;5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H10O4.Li/c1-10-6(9)4-2-3-5(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
InChI 键 |
YVACGVLJRJXAIV-UHFFFAOYSA-M |
规范 SMILES |
[Li+].COC(=O)CCCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


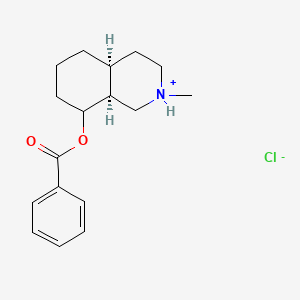
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
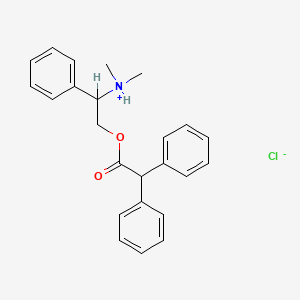
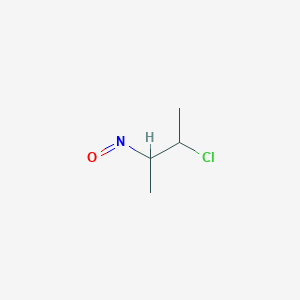
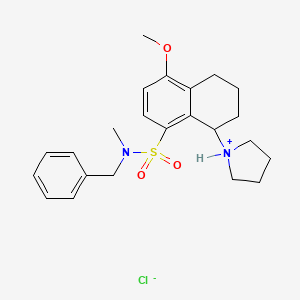
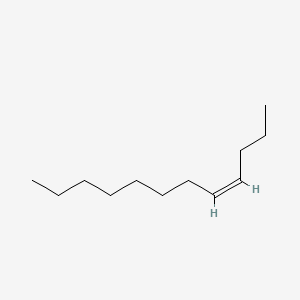
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)

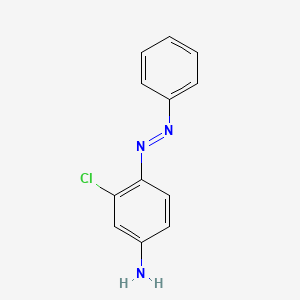

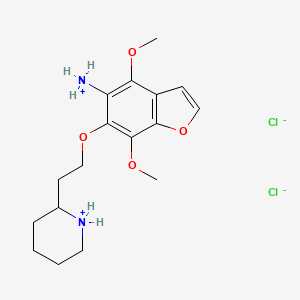
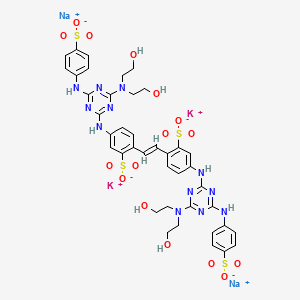
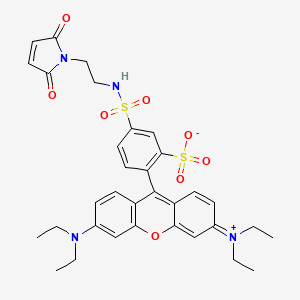
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
